

Biological Activity of the L-enantiomer of Carbuterol: A Technical Guide

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Compound of Interest					
Compound Name:	Carbuterol				
Cat. No.:	B194876	Get Quote			

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Introduction

Carbuterol is a short-acting β 2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2] As a chiral molecule, it exists as two enantiomers. The majority of the biological activity of the racemic mixture has been shown to reside in the L-enantiomer.[2] This technical guide provides an in-depth overview of the biological activity of the L-enantiomer of **Carbuterol**, with a focus on its interaction with the β 2-adrenergic receptor and the subsequent signaling pathways.

Note on Data Availability: Despite a comprehensive literature search, specific quantitative binding affinity (Ki) and functional potency (EC50) values for the L-enantiomer of **Carbuterol** are not readily available in published scientific literature. The primary study identifying its activity did so qualitatively.[2] Therefore, to illustrate the expected pharmacological profile of an active L-enantiomer of a β 2-agonist, this guide will utilize data from Levosalbutamol (the R-enantiomer of Albuterol), a well-characterized and structurally similar compound where the R-enantiomer is the active form. This data is presented for illustrative purposes to provide a quantitative context.

Data Presentation: Receptor Binding and Functional Potency (Levosalbutamol as a Proxy)



The following tables summarize the quantitative data for Levosalbutamol, which, as the active enantiomer of a β 2-agonist, serves as a representative model for the expected activity of L-Carbuterol.

Table 1: β2-Adrenergic Receptor Binding Affinity of Levosalbutamol

Ligand	Receptor Subtype	Preparation	Radioligand	Ki (nM)
Levosalbutamol (R-Albuterol)	β2	Human lung membranes	[³H]Dihydroalpre nolol	15.5
Dextrosalbutamo I (S-Albuterol)	β2	Human lung membranes	[³H]Dihydroalpre nolol	>10,000

This table illustrates the high selectivity of the active enantiomer for the β 2-adrenergic receptor compared to its stereoisomer.

Table 2: Functional Potency of Levosalbutamol in In Vitro Assays

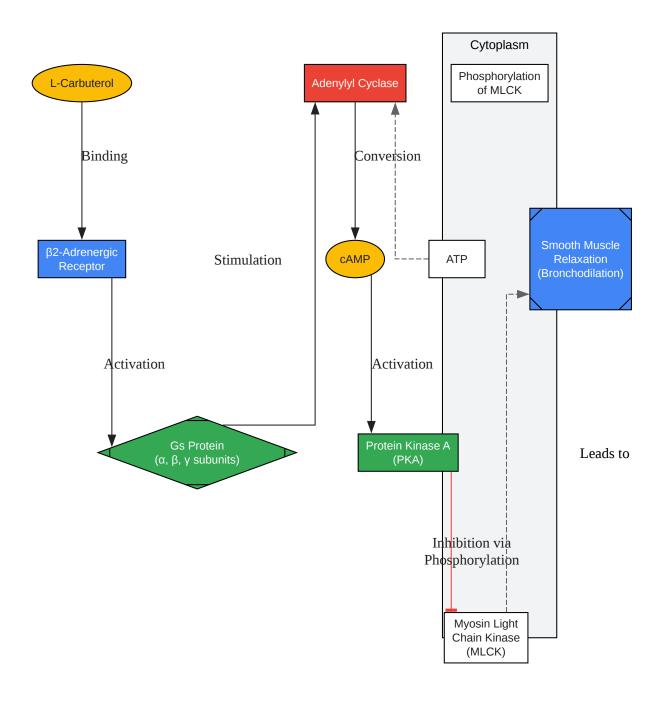
Assay	Tissue/Cell Line	Measured Effect	EC50 (nM)
cAMP Accumulation	Guinea pig tracheal smooth muscle cells	Increase in intracellular cAMP	8.7
Bronchodilator Activity	Isolated guinea pig trachea	Relaxation of pre- contracted tissue	12.3

This table demonstrates the functional consequence of receptor binding, leading to a downstream cellular response and tissue-level effect.

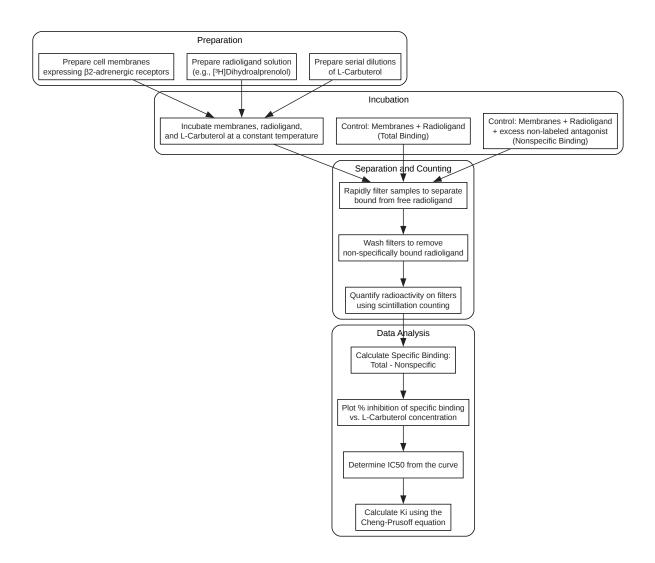
Signaling Pathway

The binding of the L-enantiomer of **Carbuterol** to the β 2-adrenergic receptor initiates a well-defined signaling cascade, leading to bronchodilation.

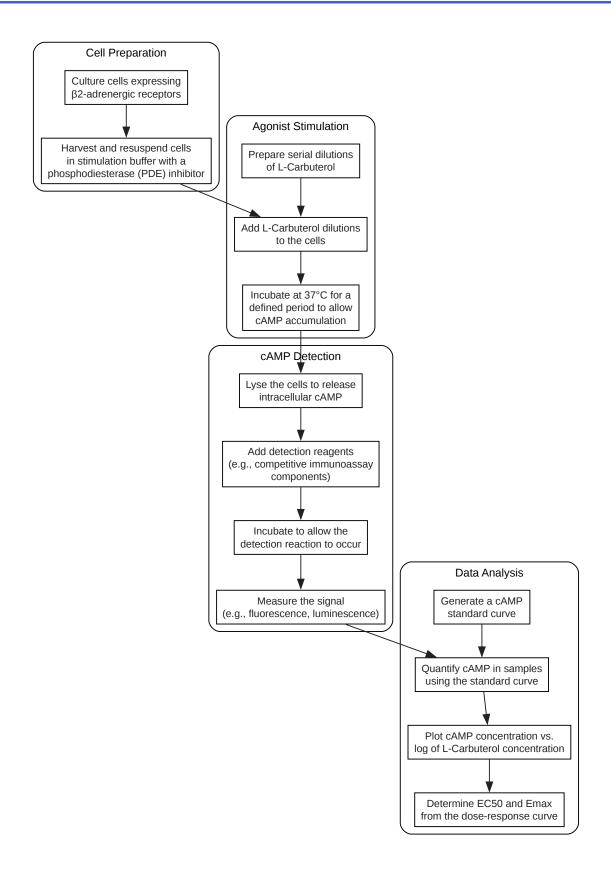












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References

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